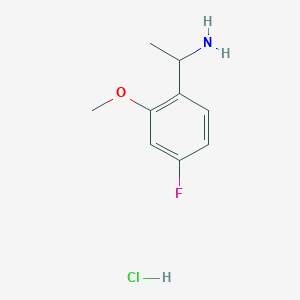

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOAXWXWUDSGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Fluoro-2-methoxybenzaldehyde + Amine source (e.g., ammonium acetate) | Formation of imine intermediate by condensation |

| 2 | Sodium cyanoborohydride or sodium triacetoxyborohydride, solvent (e.g., methanol or dichloromethane), room temperature to mild heating | Reduction of imine to chiral amine |

| 3 | Hydrochloric acid (HCl), solvent (e.g., isopropanol), room temperature | Conversion of free amine to hydrochloride salt |

| 4 | Crystallization from ethyl acetate or similar solvent | Purification and isolation of product |

This sequence allows for efficient synthesis of the (1R)- or (1S)-enantiomer depending on the chiral amine source or chiral catalyst employed.

Industrial Scale Adaptations

- Industrial processes optimize these steps by employing continuous flow reactors to improve reaction control and scalability.

- Automated systems monitor pH, temperature, and reagent addition to maximize yield and minimize impurities.

- Use of safer, less hazardous reagents is emphasized to comply with industrial safety standards and environmental regulations.

Alternative Synthetic Routes and Catalytic Methods

While reductive amination is the primary route, alternative methods documented in patent literature and research include:

- Catalytic asymmetric synthesis starting from 4-fluoro-2-methoxyacetophenone via chiral amine formation using chiral auxiliaries or catalysts.

- Use of chiral resolution techniques where racemic mixtures are separated enzymatically or chemically to isolate the desired enantiomer.

- Multi-step synthesis involving formation of oxazolidinone intermediates followed by alkylation and reduction steps, as described in related methoxyphenyl ethylamine patents.

These methods are generally more complex and costly but can offer higher enantiomeric purity or specific stereochemical control.

Reaction Conditions and Analytical Data

The following table summarizes typical reaction conditions and analytical characteristics reported for the synthesis of this compound:

| Parameter | Typical Conditions / Data |

|---|---|

| Solvent | Methanol, dichloromethane, isopropanol |

| Reducing Agents | Sodium cyanoborohydride, sodium triacetoxyborohydride |

| Temperature | Ambient to 50-55°C |

| Reaction Time | 10-12 hours (hydrogenation step if applicable) |

| Yield | Often >70% on laboratory scale |

| Melting Point (HCl salt) | ~178-180°C |

| Optical Rotation | [α]25D +79° (c=0.25 in MeOH) for (S)-enantiomer |

| Purity | >99% by HPLC (chiral purity) |

| IR Peaks (KBr) | 3006, 2837, 1613, 1586, 1518, 1250, 1034 cm⁻¹ |

These data reflect high purity and stereochemical integrity of the final hydrochloride salt product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-Fluoro-2-methoxybenzaldehyde | Sodium cyanoborohydride or sodium triacetoxyborohydride, HCl | Mild conditions, high yield, scalable | Requires careful control of pH and stoichiometry |

| Catalytic Asymmetric Synthesis | 4-Fluoro-2-methoxyacetophenone | Chiral auxiliaries, catalysts | High enantiomeric purity | More complex, costly, multi-step |

| Chiral Resolution | Racemic amine mixtures | Enzymes or chiral acids | Can yield pure enantiomers | Additional purification steps, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its structural properties allow it to modulate neurotransmitter systems, making it a candidate for further development in treating conditions such as anxiety and depression.

Table 1: Potential Therapeutic Targets

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aldehydes, ketones |

| Reduction | LiAlH₄, NaBH₄ | Secondary or tertiary amines |

| Nucleophilic Substitution | NaOCH₃, KF | Substituted phenyl derivatives |

Biological Studies

Research has indicated that this compound interacts with various neurotransmitter receptors. Initial studies have shown its binding affinity towards serotonin and dopamine receptors, suggesting potential anxiolytic and stimulant effects.

Table 3: Neurotransmitter Interaction Studies

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin (5-HT) | Moderate | Potential anxiolytic effects |

| Dopamine (D₂) | High | Possible stimulant effects |

| Norepinephrine (NE) | Low | Minor impact on attention |

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Neurotransmitter Modulation : A study explored its effects on serotonin receptors, demonstrating that it may enhance mood regulation pathways. The findings suggest that it could be beneficial for treating anxiety disorders .

- Cytotoxicity Assessments : Research on various cell lines indicated moderate cytotoxicity against cancer cells while showing a high safety margin in normal HEK293 cells. This profile suggests its potential for therapeutic applications with minimal side effects .

Table 4: Cytotoxicity Studies

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HEK293 | >100 | High safety margin |

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 30 | Moderate cytotoxicity |

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Characteristics :

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Hydrochlorides

The following compounds share the ethanamine hydrochloride core but differ in substituent patterns:

Substituent Effects :

Adamantane-Modified Analogs

Compounds like 1-[2-(Adamantan-1-yl)ethyl]-3-phenylselenourea (4d) () incorporate bulky adamantane moieties. These modifications drastically alter physicochemical properties:

- Molecular Weight : ~300–400 g/mol (vs. 205.66 for the target compound).

Biased Agonism in Phenylalkylamines

highlights substituted phenethylamines (e.g., 1d , 1e , 1f ) as serotonin receptor agonists. Key comparisons:

- 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d) : Ethoxymethyl and dimethoxy groups enhance receptor selectivity via steric effects .

- Target Compound : The 4-fluoro-2-methoxy pattern may favor interactions with polar residues in receptor binding pockets.

Physicochemical and Pharmacological Insights

Solubility and Stability

- The target compound’s methoxy group improves aqueous solubility compared to analogs with non-polar substituents (e.g., methylthio in 1e) .

- Hydrochloride salt formation enhances stability and crystallinity, a common feature among the listed compounds .

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, also known as 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group linked to an ethan-1-amine backbone. Its molecular formula is , with a molar mass of approximately 205.66 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. Research indicates that the compound may influence:

- Serotonin Receptors : Potential modulation of mood and anxiety-related pathways.

- Dopamine Receptors : Implications for cognitive functions and reward mechanisms.

These interactions suggest that the compound could be beneficial in treating neurological disorders by altering neurotransmission dynamics .

Neurotransmitter Interaction Studies

Initial studies have demonstrated that this compound exhibits binding affinity towards various neurotransmitter receptors. The following table summarizes findings from receptor interaction studies:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin (5-HT) | Moderate | Potential anxiolytic effects |

| Dopamine (D2) | High | Possible stimulant effects |

| Norepinephrine (NE) | Low | Minor impact on attention |

These results indicate that the compound may have diverse pharmacological effects based on receptor selectivity .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential antitumor activity. The following table presents comparative IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Effective against estrogen receptor-positive cells |

| HCT-15 (Colon Cancer) | 6.8 | Moderate cytotoxicity |

| NCI-H522 (Lung Cancer) | 7.0 | Potential for further development |

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

Pharmacokinetic Studies

Pharmacokinetic assessments indicate that the compound has favorable absorption and distribution characteristics, with preliminary data suggesting:

- Half-life : Approximately 3 hours.

- Metabolism : Primarily hepatic, with metabolites showing similar biological activity.

These properties enhance its viability as a candidate for drug development targeting central nervous system disorders .

Q & A

Q. What are the recommended synthesis routes for 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Halogenation and Methoxylation: Starting with a substituted phenyl precursor, fluorine and methoxy groups are introduced via electrophilic aromatic substitution.

- Reductive Amination: Conversion of a ketone intermediate to the amine using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation .

- Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Optimization Strategies:

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., nitration) to avoid side reactions.

- Catalyst Screening: Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation efficiency.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions .

Q. Example Table: Yield Optimization for Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 25 | 65 |

| H2 (Pd/C) | EtOAc | 50 | 78 |

| LiAlH4 | THF | 0 | 42 |

Q. How should researchers handle and dispose of this compound safely in a laboratory setting?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management:

- Spill Response: Absorb with inert material (e.g., vermiculite), then wash the area with ethanol and water.

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, and how can data discrepancies be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C9H11ClFNO) with <2 ppm error.

- HPLC-PDA: Assess purity (>98%) using a C18 column and acetonitrile/water gradient.

Resolving Discrepancies:

Q. How do fluorine and methoxy substituents influence the compound’s physicochemical properties and receptor binding affinity?

Methodological Answer:

- Physicochemical Effects:

- Receptor Binding:

Q. Example Table: Substituent Effects on Binding Affinity

| Substituent Position | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| 4-F, 2-OMe | 5-HT2A | 15.2 | |

| 4-Cl, 2-OMe | 5-HT2A | 22.7 | |

| 4-H, 2-OMe | 5-HT2A | 48.9 |

Q. What in vitro/in vivo models are appropriate for evaluating biological activity, and how can conflicting pharmacological results be addressed?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

Addressing Contradictions:

- Dose-Response Curves: Ensure linearity across concentrations (e.g., 0.1–10 μM in vitro).

- Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation in vivo .

- Species-Specific Differences: Compare rodent vs. primate receptor isoforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.